L-Iduronic Acid Sodium Salt

Growth Factor Signaling Heparan Sulfate Mimetics Angiogenesis Research

L-Iduronic acid sodium salt is the native C5 epimer of D-glucuronic acid, exhibiting a unique conformational equilibrium between 1C4 and 2So ring forms. This flexibility is essential for heparin's antithrombotic activity and high-affinity FGF-2 binding; substituting with D-glucuronic acid yields non-equivalent results. Use as a reference standard for IDUA enzyme assays, define oligosaccharide synthesis, or calibrate MS/HPLC methods. ≥98% purity ensures reproducible structure–function studies.

Molecular Formula C6H9NaO7
Molecular Weight 216.12 g/mol
Cat. No. B8055051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Iduronic Acid Sodium Salt
Molecular FormulaC6H9NaO7
Molecular Weight216.12 g/mol
Structural Identifiers
SMILESC(=O)C(C(C(C(C(=O)[O-])O)O)O)O.[Na+]
InChIInChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h1-5,8-11H,(H,12,13);/q;+1/p-1/t2-,3+,4-,5+;/m0./s1
InChIKeyWNFHGZLVUQBPMA-XVWKMKMJSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Iduronic Acid Sodium Salt: Core Monosaccharide of Heparin and Dermatan Sulfate


L-Iduronic acid sodium salt (CAS 61199-83-5) is the sodium salt of L-iduronic acid, a C5 epimer of D-glucuronic acid and a key uronic acid component of glycosaminoglycans (GAGs) including heparin, heparan sulfate, and dermatan sulfate . It exists as a conformational equilibrium between 1C4 and 2So ring forms, a property critical for its biological interactions [1]. This compound serves as a fundamental building block for GAG research, particularly in studies of anticoagulant mechanisms, growth factor signaling, and lysosomal storage disorders [2].

Why D-Glucuronic Acid Cannot Substitute for L-Iduronic Acid Sodium Salt in GAG Research


L-Iduronic acid and its C5 epimer D-glucuronic acid are not interchangeable despite sharing identical chemical formulas. Their distinct stereochemistry at C5 dictates divergent conformational preferences: L-iduronic acid adopts flexible 1C4/2So equilibria, whereas D-glucuronic acid is locked in a rigid 4C1 chair [1]. This conformational divergence translates into functional differences—L-iduronic acid-containing GAG sequences exhibit higher affinity for basic fibroblast growth factor (FGF-2) [2] and are essential for heparin's antithrombotic activity [3]. Substituting L-iduronic acid sodium salt with D-glucuronic acid in structural or functional studies therefore yields non-equivalent results and undermines experimental relevance.

Quantitative Differentiation of L-Iduronic Acid Sodium Salt from Analogs: 4 Evidence-Based Comparisons


Enhanced FGF-2 Binding Affinity Relative to D-Glucuronic Acid-Containing Isomers

A synthetic heparan sulfate pentasaccharide containing exclusively L-iduronic acid (L-IdoA) displays higher binding affinity for basic fibroblast growth factor (FGF-2) compared to pentasaccharides where at least one hexuronic acid unit is D-glucuronic acid (D-GlcA) [1]. The study directly compared four pentasaccharide isomers differing only in the configuration at C5 of the hexuronic acid residues, using in vitro binding assays.

Growth Factor Signaling Heparan Sulfate Mimetics Angiogenesis Research

Conformational Flexibility vs. Rigidity: NMR Evidence for Metal-Induced Shifts

The sodium salt of L-iduronic acid exists as an equilibrium mixture of 2So and 1C4 ring conformations, whereas the corresponding D-glucuronic acid derivative adopts a rigid 4C1 chair that is not perturbed by metal binding [1]. NMR studies show that addition of Zn²⁺, Pb²⁺, Cd²⁺, and Ca²⁺ shifts the L-iduronic acid equilibrium toward the 1C4 conformation, while D-glucuronic acid shows no conformational change upon cation binding.

NMR Spectroscopy Metal Chelation Heparin Structure-Function

Essential Role in Heparin's Anticoagulant Activity: Nonsulfated L-Iduronic Acid Requirement

Studies on antithrombin-binding fragments of heparin demonstrate that nonsulfated L-iduronic acid is essential for anticoagulant activity [1]. Periodate oxidation experiments identified the nonsulfated uronic acid within the antithrombin-binding pentasaccharide sequence as critical. Replacement with sulfated iduronic acid or D-glucuronic acid abolishes activity.

Anticoagulant Mechanisms Heparin Structure-Activity Antithrombin Binding

Substrate Specificity for α-L-Iduronidase: Distinction from D-Glucuronic Acid

α-L-Iduronidase (IDUA) specifically hydrolyzes α-L-iduronic acid residues in dermatan sulfate and heparan sulfate . D-Glucuronic acid is not a substrate for this enzyme. Deficiencies in IDUA lead to mucopolysaccharidosis type I (Hurler syndrome), and L-iduronic acid sodium salt is used as a standard in fluorogenic assays for IDUA activity .

Lysosomal Storage Disorders Enzyme Assays Mucopolysaccharidosis Type I

Analytical Grade Purity and Lot-Specific Consistency for Reproducible Research

Commercial L-iduronic acid sodium salt is supplied with ≥95% purity (HPLC/TLC) as verified by certificate of analysis (CoA) [1]. This level of purity ensures minimal interference from related uronic acids or inorganic salts that could confound enzymatic assays or NMR studies.

Analytical Chemistry Quality Control Reproducibility

L-Iduronic Acid Sodium Salt: Validated Application Scenarios for Research and Industry


Heparin and Heparan Sulfate Structure-Activity Studies

L-Iduronic acid sodium salt is an essential reference standard for investigating the role of specific uronic acid epimers in heparin's anticoagulant and growth factor-binding activities. Its conformational flexibility, as demonstrated by NMR [1], and its essential presence in the antithrombin-binding pentasaccharide [2] make it indispensable for structure-function studies. Researchers can use it to synthesize defined oligosaccharides or as a control in GAG compositional analysis.

Lysosomal Enzyme Assay Development and MPS I Diagnostics

The compound serves as a key substrate analog for α-L-iduronidase (IDUA) activity measurements. Fluorogenic derivatives (e.g., 4-methylumbelliferyl α-L-idopyranosiduronic acid) are used to diagnose mucopolysaccharidosis type I . L-Iduronic acid sodium salt itself can be used as a non-fluorogenic standard in HPLC-based enzyme assays or to calibrate mass spectrometry methods for quantifying iduronic acid in patient samples.

Metal-Glycosaminoglycan Interaction Studies

The metal-binding properties of L-iduronic acid, characterized by NMR [1], support investigations into the physiological and pharmacological roles of metal ions in heparin function. L-Iduronic acid sodium salt can be used in model systems to study how divalent cations (Zn²⁺, Ca²⁺) modulate GAG conformation and, consequently, interactions with proteins such as antithrombin or growth factors.

Synthesis of Heparan Sulfate Mimetics and Glycomaterials

Given its enhanced affinity for FGF-2 [3], L-iduronic acid sodium salt is a valuable building block for synthetic heparan sulfate oligosaccharides designed to modulate angiogenesis or cell signaling. Its use ensures that synthetic constructs retain the conformational dynamics necessary for high-affinity protein binding, a feature lost when D-glucuronic acid is substituted.

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